(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol
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Overview
Description
N6,N6-Dimethyl-4’-thio-adenosine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often involve the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
The synthesis of N6,N6-Dimethyl-4’-thio-adenosine typically involves the methylation of adenosine at the N6 position followed by the introduction of a thio group at the 4’ position. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods are not widely documented, but they generally involve standard nucleoside synthesis techniques .
Chemical Reactions Analysis
N6,N6-Dimethyl-4’-thio-adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N6,N6-Dimethyl-4’-thio-adenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Researchers use this compound to investigate the biological effects of nucleoside analogs, particularly their role in DNA synthesis and repair.
Medicine: Due to its antitumor activity, N6,N6-Dimethyl-4’-thio-adenosine is studied for its potential use in cancer therapy, especially for treating lymphoid malignancies.
Mechanism of Action
The mechanism of action of N6,N6-Dimethyl-4’-thio-adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
N6,N6-Dimethyl-4’-thio-adenosine is unique among purine nucleoside analogs due to its specific modifications at the N6 and 4’ positions. Similar compounds include:
N6-Methyladenosine: Another methylated adenosine analog with different biological properties.
4’-Thioadenosine: A thio-modified adenosine analog without the N6 methylation.
N6,N6-Dimethyladenosine: Lacks the thio modification at the 4’ position. The uniqueness of N6,N6-Dimethyl-4’-thio-adenosine lies in its combined methylation and thio modifications, which confer distinct chemical and biological properties.
Biological Activity
The compound (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol is a purine derivative notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a purine base (6-(dimethylamino)purine) linked to a thiolane sugar moiety. Its unique stereochemistry and functional groups suggest significant interactions with biological systems, particularly in nucleic acid metabolism.
Molecular Formula : C₁₂H₁₉N₆O₄
Molecular Weight : 295.29 g/mol
CAS Number : 2620-62-4
Biological Activity Overview
Research indicates that compounds with similar purine structures often exhibit various biological activities:
- Antiviral Activity : Compounds like this have been linked to inhibition of viral replication.
- Anticancer Potential : The structural features of the compound suggest possible applications in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The presence of the dimethylamino group may enhance interactions with specific enzymes involved in nucleic acid metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleic Acid Interaction : The purine base can mimic natural nucleotides, potentially interfering with DNA/RNA synthesis.
- Enzyme Modulation : It may inhibit enzymes such as DNA polymerases or reverse transcriptases, which are crucial for viral replication and cancer cell proliferation.
- Cell Signaling Pathways : The compound could modulate signaling pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
Various studies have explored the biological activity of similar compounds. Here are some notable findings:
Potential Applications
Given its biological activity, this compound may have several therapeutic applications:
- Antiviral Drugs : Targeting RNA viruses could be a promising area for development.
- Cancer Therapeutics : The ability to induce apoptosis makes it a candidate for further investigation in oncology.
- Biochemical Research Tools : Its ability to modulate enzyme activity could be useful in biochemical assays.
Properties
Molecular Formula |
C12H17N5O3S |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
InChI Key |
NKUSOPZCDPOALO-WOUKDFQISA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(S3)CO)O)O |
Origin of Product |
United States |
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